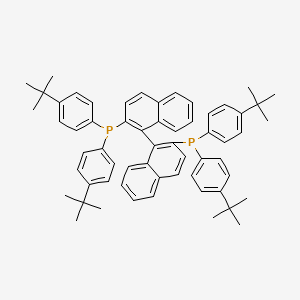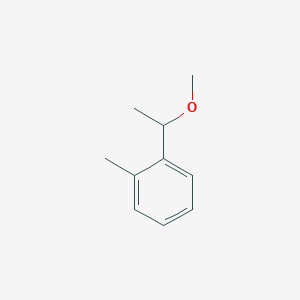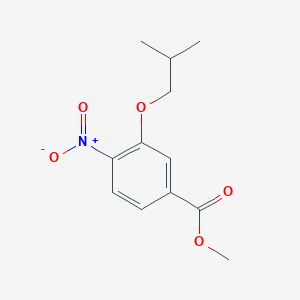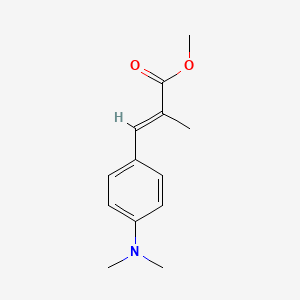
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure, and this particular compound features a methyl ester group at the carboxylate position. Xanthones are found in various natural sources, including plants and fungi, and have been studied for their potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method is the reaction of 2-hydroxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the formation of the xanthone core, followed by esterification with methanol to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of xanthone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or Lewis acids may be used to improve reaction efficiency .
化学反应分析
Types of Reactions: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated or nitrated xanthone derivatives.
科学研究应用
Chemistry: Used as a precursor for synthesizing more complex xanthone derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate involves its interaction with cellular pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways like NF-κB and MAPK.
相似化合物的比较
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- 8-hydroxy-3-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
Comparison: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant and anti-inflammatory properties, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
89216-74-0 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
methyl 7-hydroxy-9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H10O5/c1-19-15(18)8-2-4-10-13(6-8)20-12-5-3-9(16)7-11(12)14(10)17/h2-7,16H,1H3 |
InChI 键 |
SHEJPKPVJCOFLD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)







![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)


![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)

